molecular formula C17H16N6O2S2 B12627700 N-(3-(propylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

N-(3-(propylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B12627700
M. Wt: 400.5 g/mol
InChI Key: WGGJZFWFBMILTL-UHFFFAOYSA-N
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Description

N-(3-(propylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. This compound is characterized by the presence of a quinoxaline ring fused with a benzo[c][1,2,5]thiadiazole moiety and a sulfonamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(propylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a suitable diketone. The benzo[c][1,2,5]thiadiazole moiety is then introduced through a cyclization reaction involving a suitable precursor, such as a dinitrobenzene derivative.

The sulfonamide group is introduced in the final step through a sulfonation reaction, where the intermediate compound is treated with a sulfonating agent, such as chlorosulfonic acid, followed by the addition of a suitable amine, such as propylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-(propylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N-(3-(propylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of N-(3-(propylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to generate reactive oxygen species can contribute to its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline derivatives: Compounds with a quinoxaline core, such as quinoxaline-2-carboxylic acid.

    Benzo[c][1,2,5]thiadiazole derivatives: Compounds with a benzo[c][1,2,5]thiadiazole moiety, such as 4,7-dibromo-benzo[c][1,2,5]thiadiazole.

    Sulfonamide derivatives: Compounds with a sulfonamide group, such as sulfanilamide.

Uniqueness

N-(3-(propylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is unique due to its combination of a quinoxaline ring, benzo[c][1,2,5]thiadiazole moiety, and sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H16N6O2S2

Molecular Weight

400.5 g/mol

IUPAC Name

N-[3-(propylamino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide

InChI

InChI=1S/C17H16N6O2S2/c1-2-10-18-16-17(20-12-7-4-3-6-11(12)19-16)23-27(24,25)14-9-5-8-13-15(14)22-26-21-13/h3-9H,2,10H2,1H3,(H,18,19)(H,20,23)

InChI Key

WGGJZFWFBMILTL-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=CC4=NSN=C43

Origin of Product

United States

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